molecular formula C26H22N2O6S B2421475 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 866813-38-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2421475
CAS RN: 866813-38-9
M. Wt: 490.53
InChI Key: FJWPHXFOJCCTJP-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Novel series of compounds, including quinazolinone derivatives, have been synthesized and evaluated for their antitumor activities. These compounds demonstrated significant broad-spectrum antitumor activity, with certain derivatives showing higher potency compared to the control, 5-fluorouracil. Molecular docking studies suggest these compounds inhibit growth through specific kinase interactions, indicating their potential as cancer therapies (Al-Suwaidan et al., 2016).

Antibacterial Applications

Research into novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has shown that these compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This demonstrates their potential as new antibacterial agents, contributing to the development of treatments against microbial infections (Bhoi et al., 2015).

Structural and Property Analysis

Studies on the structural aspects of amide-containing isoquinoline derivatives have provided insights into their salt and inclusion compound formations, revealing the effects of hydrogen bonding on self-assembly processes. These findings are crucial for understanding the chemical and physical properties of these compounds, which may have implications for material science and pharmaceutical formulations (Karmakar et al., 2007).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of new sulfonamides with benzodioxane and acetamide moieties have shown substantial enzyme inhibitory activity against α-glucosidase and acetylcholinesterase. These compounds could serve as potential therapeutic agents for diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-17-6-9-19(10-7-17)35(31,32)24-15-28(21-5-3-2-4-20(21)26(24)30)16-25(29)27-18-8-11-22-23(14-18)34-13-12-33-22/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWPHXFOJCCTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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